SLC26A3-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLC26A3-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include halides, thiols, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are employed to purify the final product. The process is designed to be cost-effective and environmentally friendly, adhering to industrial standards .
Chemical Reactions Analysis
Types of Reactions
SLC26A3-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
These derivatives are often tested for their efficacy and safety in inhibiting the SLC26A3 protein .
Scientific Research Applications
SLC26A3-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of chloride-bicarbonate exchange and its role in various chemical processes.
Biology: Helps in understanding the physiological functions of the SLC26A3 protein and its role in maintaining electrolyte balance.
Medicine: Investigated for its potential therapeutic applications in treating conditions like congenital chloride diarrhea and inflammatory bowel disease.
Industry: Used in the development of new drugs and therapeutic agents targeting the SLC26A3 protein.
Mechanism of Action
SLC26A3-IN-1 exerts its effects by specifically binding to the SLC26A3 protein, inhibiting its chloride-bicarbonate exchange activity. This inhibition disrupts the electrolyte balance in the intestinal epithelial cells, leading to reduced fluid absorption. The molecular targets involved include the chloride and bicarbonate binding sites on the SLC26A3 protein .
Comparison with Similar Compounds
Similar Compounds
SLC26A1-IN-1: Another inhibitor targeting the SLC26A1 protein, involved in sulfate transport.
SLC26A4-IN-1: Inhibits the SLC26A4 protein, which is crucial for iodide transport.
SLC26A6-IN-1: Targets the SLC26A6 protein, involved in oxalate and chloride exchange.
Uniqueness
SLC26A3-IN-1 is unique due to its high specificity for the SLC26A3 protein, making it a valuable tool for studying the physiological and pathological roles of this protein. Its ability to selectively inhibit chloride-bicarbonate exchange without affecting other anion exchangers sets it apart from other similar compounds .
Properties
IUPAC Name |
5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXFTRVVNQMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359726 |
Source
|
Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4616-22-2 |
Source
|
Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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